molecular formula C19H27N3O5 B8280131 2-Cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate

2-Cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate

Cat. No. B8280131
M. Wt: 377.4 g/mol
InChI Key: XXKMOZPFZATESC-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

A solution of 2-cyclopentyl-4-(4-ethylpiperazin-1-yl)-5-nitrophenyl methyl carbonate (675 mg, 1.79 mmol) in ethanol (7 mL) treated with 10% Pd/C (68 mg) was stirred under H2 atmosphere for 3 h. The reaction mixture filtered through a plug of silica and washed with methanol. The filtrate was concentrated in vacuo to yield 5-amino-2-cyclopentyl-4-(4-ethylpiperazin-1-yl)phenyl methyl carbonate (500 mg, 80% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 6.83 (d, J=8.4 Hz, 1H), 6.57 (d, J=8.4 Hz, 1H), 4.86 (s, 2H), 3.83 (s, 3H), 2.93-2.82 (m, 5H), 2.62 (d, J=9.4 Hz, 2H), 2.36 (q, J=7.2 Hz, 2H), 2.23-2.20 (m, 2H), 1.82-1.81 (m, 2H), 1.69-1.66 (m, 2H), 1.58-1.55 (m, 2H), 1.42-1.39 (m, 2H), 1.01 (t, J=7.1 Hz, 3H).
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:27])([O:25][CH3:26])[O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH3:19])[CH2:14][CH2:13]2)=[CH:5][C:4]=1[CH:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1>C(O)C.[Pd]>[C:1](=[O:27])([O:25][CH3:26])[O:2][C:3]1[CH:8]=[C:7]([NH2:9])[C:6]([N:12]2[CH2:17][CH2:16][N:15]([CH2:18][CH3:19])[CH2:14][CH2:13]2)=[CH:5][C:4]=1[CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
C(OC1=C(C=C(C(=C1)[N+](=O)[O-])N1CCN(CC1)CC)C1CCCC1)(OC)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
68 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 atmosphere for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture filtered through a plug of silica
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(OC1=C(C=C(C(=C1)N)N1CCN(CC1)CC)C1CCCC1)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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